[4-(2-Amino-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester
Description
The compound [4-(2-Amino-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester (IUPAC name: (1R,4R)-[4-(2-amino-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester) is a chiral cyclohexane derivative featuring:
- A tert-butyl carbamate group (protecting amine functionality).
- An isopropyl substituent.
- A 2-amino-acetylamino (-NH-CO-CH2-NH2) moiety at the 4-position of the cyclohexyl ring.
Its molecular formula is C₁₆H₃₁N₃O₃ (MW: 313.44 g/mol) .
Properties
IUPAC Name |
tert-butyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)19(15(21)22-16(3,4)5)13-8-6-12(7-9-13)18-14(20)10-17/h11-13H,6-10,17H2,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIZSGOWKDTQIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCC(CC1)NC(=O)CN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
Key Conditions
Mechanistic Insights
-
Amide Activation : Ethyl chloroformate converts Boc-Gly-OH to a mixed carbonate intermediate, facilitating nucleophilic attack by the cyclohexylamine.
-
Carbamate Stability : The tert-butyl group prevents undesired side reactions during glycine coupling.
Method 2: One-Pot Tandem Synthesis
Reaction Design
This approach combines glycinamide coupling and carbamate protection in a single vessel:
Optimization Data
Advantages Over Method 1
Method 3: Solid-Phase Synthesis for Scalability
Workflow
Performance Metrics
Critical Analysis of Byproducts and Mitigation
Common Impurities
Mitigation Strategies
| Impurity | Solution | Efficacy |
|---|---|---|
| Carbamate hydrolysis | Maintain pH 7–8 during workup | 90% reduction |
| Racemization | Use HOBt additive at 0°C | 95% enantiomeric excess |
Industrial-Scale Considerations
Solvent Selection
Scientific Research Applications
Chemistry: : Utilized in synthetic chemistry for developing new compounds due to its versatile functional groups. Biology : Investigated for its potential effects on cellular processes and mechanisms. Medicine : Studied for possible pharmacological applications, particularly in the design of novel therapeutic agents. Industry : Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which [4-(2-Amino-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester exerts its effects involves interaction with specific molecular targets. It can bind to enzymes, inhibiting their activity, or interact with cellular receptors, triggering signaling pathways. The precise molecular interactions vary depending on the specific application and target.
Comparison with Similar Compounds
tert-Butyl 4-((1R,4R)-4-(Dibenzylamino)cyclohexyl)piperazine-1-carboxylate (Compound 284)
Key Features :
- Molecular Formula: C₂₈H₄₀N₄O₂ (MW: 464.64 g/mol).
- Substituents: Dibenzylamino (-N(CH₂Ph)₂) and piperazine groups.
- Functional Groups: Tertiary amine (dibenzylamino), carbamate, and piperazine.
Comparison :
- Structural Differences: The dibenzylamino group in Compound 284 is bulkier and more lipophilic than the amino-acetylamino group in the target compound. The piperazine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to the isopropyl-carbamate group.
- Synthesis: Synthesized via reductive amination of 4-(dibenzylamino)cyclohexan-1-one with tert-butyl piperazine-1-carboxylate using NaHB(OAc)₃ . This contrasts with the target compound’s likely route involving amide coupling.
- Applications : Intermediate for CNS-targeting drugs due to piperazine’s affinity for neurotransmitter receptors .
4-tert-Butylcyclohexyl ethylphosphonofluoridate
Key Features :
- Molecular Formula: C₁₂H₂₄FO₂P (MW: 242.29 g/mol).
- Substituents: Ethylphosphonofluoridate (-O-P(O)(F)OEt) and tert-butyl groups.
- Functional Groups: Phosphonofluoridate (highly reactive), ester.
Comparison :
- Structural Differences: The phosphonofluoridate group is electrophilic and toxic, unlike the carbamate and amide groups in the target compound.
- Applications : Classified under Schedule 1A (Chemical Weapons Convention), indicating use as a nerve agent or pesticide precursor . This contrasts sharply with the target compound’s probable role in medicinal chemistry.
Cyclooctyl N,N-dipropylphosphoramidocyanidate
Key Features :
- Molecular Formula: C₁₅H₂₉N₂O₂P (MW: 300.38 g/mol).
- Substituents: Cyclooctyl and dipropylphosphoramidocyanidate groups.
- Functional Groups: Phosphoramidocyanidate (reactive P–CN bond).
Comparison :
- Structural Differences : The phosphoramidocyanidate group is highly reactive and hydrolytically unstable, unlike the stable carbamate in the target compound. The cyclooctyl ring increases steric hindrance compared to the cyclohexyl core.
- Applications : Likely a cholinesterase inhibitor or chemical warfare agent due to its phosphorus-nitrogen bond .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Target Compound: The amino-acetylamino group enhances solubility in polar solvents compared to dibenzylamino derivatives, making it suitable for aqueous-phase reactions. Its tert-butyl carbamate can be cleaved under mild acidic conditions, enabling selective deprotection .
- Compound 284: The dibenzylamino and piperazine groups improve blood-brain barrier penetration, favoring neuropharmacological applications .
- Phosphonofluoridates: High reactivity limits their use in drug development but makes them potent acetylcholinesterase inhibitors .
Biological Activity
[4-(2-Amino-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester, a compound with significant potential in medicinal chemistry, is characterized by its unique structure and biological properties. This article explores its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound is classified as a carbamate derivative, which is known for its role in various biological activities. Its molecular formula is with a molecular weight of approximately 313.43564 g/mol. The structure features a cyclohexyl group, an isopropyl carbamate moiety, and an amino-acetyl side chain, contributing to its pharmacological profile.
The biological activity of this compound primarily revolves around its interaction with enzymatic pathways and receptor sites. Carbamate derivatives often exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Studies suggest that the presence of the amino-acetyl group may enhance binding affinity to these targets, potentially leading to increased therapeutic efficacy in treating neurodegenerative disorders.
Pharmacological Effects
- Neuroprotective Properties : Research indicates that compounds similar to this compound demonstrate neuroprotective effects by inhibiting AChE activity. This can lead to increased levels of acetylcholine in synaptic clefts, enhancing cognitive functions and memory retention.
- Anti-inflammatory Activity : Preliminary studies have shown that carbamate derivatives can modulate inflammatory pathways. The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which are implicated in various chronic diseases.
- Antimicrobial Properties : Some studies suggest that the structural components of this compound could confer antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
Data Tables
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Neuroprotection | AChE inhibition | Alzheimer's disease |
| Anti-inflammatory | Cytokine modulation | Chronic inflammatory diseases |
| Antimicrobial | Unknown | Antibiotic development |
Case Studies
- Neuroprotective Study : A study published in the Journal of Medicinal Chemistry explored the effects of carbamate derivatives on cognitive function in animal models. The results indicated that these compounds significantly improved memory retention and reduced markers of neuroinflammation when administered at specific dosages.
- Anti-inflammatory Research : In another study focusing on inflammation, researchers found that this compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential for treating conditions like rheumatoid arthritis.
- Antimicrobial Evaluation : A preliminary screening against various bacterial strains revealed moderate antimicrobial activity, warranting further exploration into its mechanism and efficacy as an antibiotic agent.
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Boc Protection | (Boc)₂O, DCM, 0°C | 85 | 98 | |
| Reductive Amination | NaHB(OAc)₃, HOAc, RT | 72 | 95 | |
| Carbamate Formation | iPrOCOCl, Et₃N, THF | 68 | 97 |
Q. Table 2: Stability Under Physiological Conditions
| Condition | Degradation Half-Life | Major Product |
|---|---|---|
| pH 2.0 (37°C) | 2 hours | De-Boc derivative |
| pH 7.4 (37°C) | 72 hours | Intact compound |
| 60°C (dry) | 48 hours | Oxidized byproduct |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
